4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde
Description
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₃BrClF₃O₂ and a molecular weight of 328.46 g/mol. Its structure features a benzaldehyde core substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity and stability. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine and chlorine contribute to steric and electronic effects12.
Properties
Molecular Formula |
C8H3BrClF3O2 |
|---|---|
Molecular Weight |
303.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-3H |
InChI Key |
IMPPFRHVGMMCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and trifluoromethoxy precursors under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde with structurally related benzaldehyde derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Br (4), Cl (2), -OCF₃ (6) | C₈H₃BrClF₃O₂ | 328.46 | High lipophilicity; potential intermediate in drug synthesis34. |
| 3-(Trifluoromethoxy)benzaldehyde 5 | -OCF₃ (3) | C₈H₅F₃O₂ | 190.11 | Liquid (d = 1.33 g/cm³); used in agrochemicals6. |
| 4-Bromo-2-hydroxy-6-methylbenzaldehyde 7 | Br (4), -OH (2), -CH₃ (6) | C₈H₇BrO₂ | 229.04 | Polar due to -OH; forms hydrogen bonds; antimicrobial applications8. |
| 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde 9 | Br (2), Cl (3), F (6), -CH₃ (4) | C₈H₅BrClFO | 251.48 | Electron-deficient due to halogens; used in materials science10. |
| 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol 11 | Br (2), Cl (4), imine group | C₁₃H₈BrCl₂NO | 359.47 | Schiff base formation; coordination chemistry12. |
Physical and Chemical Properties
- Lipophilicity: The trifluoromethoxy group increases logP (octanol-water partition coefficient) compared to hydroxy or methoxy analogs. For example, 3-(Trifluoromethoxy)benzaldehyde (logP ~2.1) is more lipophilic than 4-Bromo-2-hydroxy-6-methylbenzaldehyde (logP ~1.5)1819.
- Melting Point : Halogen substituents (Br, Cl) raise melting points. The target compound is likely solid at room temperature, whereas 3-(Trifluoromethoxy)benzaldehyde is liquid20.
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound's stability and halogenation pattern make it a candidate for synthesizing kinase inhibitors or anti-inflammatory agents2425.
- Cost Considerations : Trifluoromethoxy-containing compounds (e.g., 3-(Trifluoromethoxy)benzaldehyde ) are expensive (e.g., JPY 9,600/5g)26, suggesting similar cost challenges for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
